5-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether typically involves the reaction of 5-chloro-2-hydroxybenzyl chloride with 1H-1,2,4-triazole-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl methyl ether
- 2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-yl)phenyl]
Uniqueness
5-chloro-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl methyl ether is unique due to its specific substitution pattern and the presence of both a triazole and sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8ClN3O3S |
---|---|
Molecular Weight |
273.70 g/mol |
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C9H8ClN3O3S/c1-16-8-4-7(10)2-3-9(8)17(14,15)13-6-11-5-12-13/h2-6H,1H3 |
InChI Key |
OULUCGZNNQAFMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.